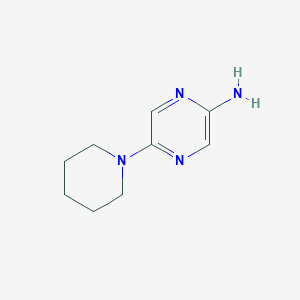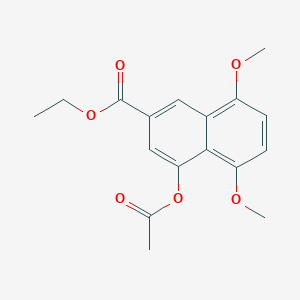
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a phenoxy group attached to a methylpropanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate typically involves the reaction of 3-fluoro-4-nitrophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(3-fluoro-4-aminophenoxy)-2-methylpropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoic acid
科学研究应用
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and nitro groups on biological activity and molecular interactions.
作用机制
The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(3-fluoro-4-nitrophenoxy)acetate
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide
Uniqueness
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a nitro group on the phenoxy ring, along with the methylpropanoate backbone, distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H12FNO5 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C11H12FNO5/c1-11(2,10(14)17-3)18-7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 |
InChI 键 |
LBFOJWAPJBHJPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



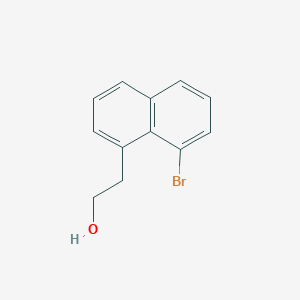
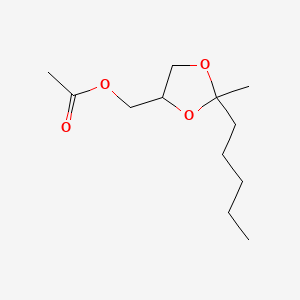

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
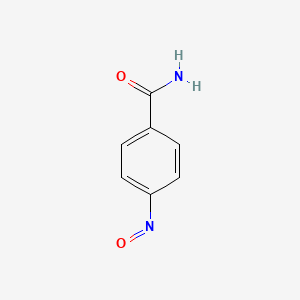
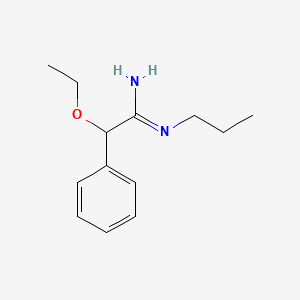
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
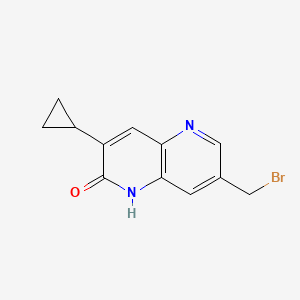
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

